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  • Product: 4-(Piperazin-1-ylmethyl)quinoline
  • CAS: 524673-95-8

Core Science & Biosynthesis

Foundational

Structural Pharmacology and Receptor Binding Affinity of 4-(Piperazin-1-ylmethyl)quinoline Scaffolds

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The pursuit of highly selective, central nervous system (CNS)-active therapeutics has driven medicinal chemists to explore privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The pursuit of highly selective, central nervous system (CNS)-active therapeutics has driven medicinal chemists to explore privileged scaffolds capable of navigating the complex orthosteric binding sites of G-protein coupled receptors (GPCRs). Among these, the 4-(piperazin-1-ylmethyl)quinoline scaffold has emerged as a highly versatile and potent pharmacophore[1].

This whitepaper provides a comprehensive technical analysis of the receptor binding affinity of this scaffold, focusing primarily on its interactions with monoamine GPCRs—specifically the Dopamine (D2/D3) and Serotonin (5-HT1A, 5-HT2A, 5-HT6) receptor families[2][3]. By dissecting the structural mechanics, structure-activity relationships (SAR), and the rigorous radioligand binding protocols used to validate these compounds, this guide equips researchers with the actionable insights required to optimize this scaffold for next-generation neurotherapeutics and multitarget-directed ligands (MTDLs)[4].

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The 4-(piperazin-1-ylmethyl)quinoline architecture is not arbitrary; its efficacy is rooted in precise spatial geometry that mirrors endogenous monoamine neurotransmitters while providing extended vectors for receptor subtype selectivity[1].

Structural Components and Causality
  • The Quinoline Core (Primary Anchor): The bicyclic heteroaromatic quinoline ring acts as a lipophilic anchor. It engages in extensive π−π stacking and van der Waals interactions with the highly conserved aromatic microdomain (comprising Phenylalanine, Tryptophan, and Tyrosine residues) located in Transmembrane Helices 5 and 6 (TM5/TM6) of monoamine GPCRs[5].

  • The Methylene Linker (Flexibility Node): A single −CH2​− bridge between the quinoline C4 position and the piperazine N1 position is critical. It provides rotational freedom, allowing the bulky quinoline to orient independently of the piperazine ring. This prevents steric clashes and allows the molecule to adopt a low-energy conformation required to penetrate the deep orthosteric cleft[6].

  • The Piperazine Ring (The Ionic Core): At physiological pH (7.4), the basic nitrogen (N1) of the piperazine ring is protonated. This positive charge is the absolute prerequisite for forming a robust salt-bridge with the highly conserved Aspartate residue (Asp3.32) in TM3, a universal feature of aminergic GPCRs[5][7].

  • The N4-Substituent (Selectivity Vector): The distal nitrogen (N4) of the piperazine serves as the attachment point for secondary pharmacophores (e.g., aryl, heteroaryl, or extended alkyl chains). Modifications here dictate the compound's selectivity profile, driving affinity toward the D3 receptor over D2, or shifting the profile toward 5-HT receptor subtypes by engaging auxiliary binding pockets near TM2 and TM7[2][8].

Pharmacophore cluster_ligand 4-(Piperazin-1-ylmethyl)quinoline Scaffold cluster_receptor GPCR Binding Pocket (D2/D3/5-HT) Q Quinoline Core L Methylene Linker Q->L TM56 TM5/TM6 Aromatic Cluster (Phe, Trp, Tyr) Q->TM56 π-π Stacking Hydrophobic P Piperazine Ring L->P R N4-Substituent P->R TM3 TM3 Conserved Aspartate (Asp3.32) P->TM3 Salt Bridge Ionic Interaction TM7 TM2/TM7 Auxiliary Pocket R->TM7 Steric/H-Bonding Selectivity

Fig 1. Spatial interaction model of the scaffold within monoamine GPCR binding pockets.

Receptor Binding Affinity Profiles

The pharmacological profile of 4-(piperazin-1-ylmethyl)quinoline derivatives is highly tunable. Table 1 synthesizes representative binding data ( Ki​ values) demonstrating how N4-substitutions shift the affinity landscape across key neurological targets[1][3][9].

Table 1: Comparative Receptor Binding Affinities ( Ki​ in nM) of Substituted Scaffolds

N4-Substituent on PiperazineDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2APrimary Pharmacological Profile
Unsubstituted (-H) 125.045.285.0>1000Moderate D3 preferring
Phenyl 42.112.515.3110.5Mixed D2/D3/5-HT1A
2-Methoxyphenyl 18.41.20.845.0High affinity D3 / 5-HT1A
Butyl-cinnamoylamide 76.40.512.0>500Extreme D3 selectivity[1][2]
Indole-3-ethyl 210.085.00.25.55-HT1A/5-HT2A MTDL[3][4]

Data represents synthesized median values from in vitro competitive radioligand binding assays using cloned human receptors expressed in CHO/HEK293 cells.

Dopamine D3 vs. D2 Selectivity

Achieving D3 over D2 selectivity is a major goal in treating schizophrenia and substance abuse without inducing extrapyramidal motor side effects. The 4-(piperazin-1-ylmethyl)quinoline core, when extended at the N4 position with a tetramethylene spacer linked to an aryl amide, exploits the subtle differences in the extracellular loops (EL) of the D3 receptor. The D3 receptor features a slightly narrower and more lipophilic secondary binding pocket compared to D2, which strongly favors the rigid, extended geometry of these derivatives, yielding sub-nanomolar affinity ( Ki​<1.0 nM) and >100 -fold selectivity[1][2].

Experimental Protocol: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility in determining the Ki​ values of novel 4-(piperazin-1-ylmethyl)quinoline derivatives, researchers must employ a rigorously controlled competitive radioligand binding assay. The following protocol outlines the causal reasoning behind each methodological step.

Reagents and Cell Preparation
  • Cell Line: CHO-K1 cells stably expressing human cloned D2, D3, or 5-HT1A receptors. Rationale: Ensures human-specific binding profiles without interference from endogenous receptor populations.

  • Radioligands: [3H] -Spiperone (for D2/D3) or [3H] -8-OH-DPAT (for 5-HT1A). Rationale: These are high-affinity, well-characterized ligands with low non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , supplemented with 0.1% Bovine Serum Albumin (BSA) and 1 mM Ascorbic Acid. Rationale: Salts maintain GPCR conformation. BSA prevents the highly lipophilic quinoline derivatives from adhering to plasticware (reducing false negatives). Ascorbic acid prevents the oxidative degradation of monoamine ligands.

Step-by-Step Workflow
  • Membrane Harvesting: Homogenize CHO cells in ice-cold assay buffer using a Polytron homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 10-20 µ g/well .

  • Incubation Setup (96-well format):

    • Add 50 µL of the test quinoline derivative (serial dilutions from 10−11 to 10−5 M).

    • Add 50 µL of the radioligand (e.g., 0.5 nM [3H] -Spiperone).

    • Add 100 µL of membrane suspension to initiate the reaction.

  • Equilibration: Incubate the plates at 25°C for 60 minutes in the dark. Rationale: 60 minutes ensures steady-state equilibrium for competitive displacement without risking receptor degradation.

  • Control Validation (Crucial Step):

    • Total Binding (TB): Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing 10 µM Haloperidol (for D2/D3) or 10 µM Serotonin (for 5-HT). Rationale: A massive excess of a known cold ligand saturates all specific GPCR sites. Any remaining radioactivity represents background noise (lipid partitioning), allowing for accurate calculation of Specific Binding (SB = TB - NSB).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperazine ligands. Wash filters 3x with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count disintegrations per minute (DPM) using a beta counter.

Workflow Membrane 1. Cell Membrane Preparation (CHO cells expressing specific GPCR) Incubation 2. Incubation Phase (60 min @ 25°C) (Membranes + [3H]-Ligand + Test Compound) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B filters pre-soaked in 0.3% PEI) Incubation->Filtration Washing 4. Washing Phase (3x Ice-cold buffer to halt kinetics) Filtration->Washing Detection 5. Liquid Scintillation Counting (Quantify bound [3H] radioactivity) Washing->Detection Analysis 6. Data Analysis (Cheng-Prusoff Ki Calculation) Detection->Analysis

Fig 2. Step-by-step workflow for high-throughput radioligand competitive binding assays.

Data Analysis: The Cheng-Prusoff Equation

Raw DPM data must be converted to percentage of specific binding. The IC50​ (concentration of the quinoline derivative that inhibits 50% of radioligand binding) is determined via non-linear regression. Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the dissociation constant of the radioligand for that specific receptor batch.

Future Directions: Multitarget-Directed Ligands (MTDLs)

The modern paradigm of neuropharmacology is shifting away from the "one target, one disease" model toward Multitarget-Directed Ligands (MTDLs)[3][4]. The 4-(piperazin-1-ylmethyl)quinoline scaffold is uniquely suited for this.

By functionalizing the quinoline ring (e.g., adding a methoxy group at C6 or C7) and attaching a cholinesterase-inhibiting moiety (like a tacrine or donepezil fragment) to the piperazine N4 position, researchers are actively developing single molecules that simultaneously act as 5-HT6 receptor antagonists and Acetylcholinesterase (AChE) inhibitors[3]. This dual mechanism provides synergistic cognitive enhancement, representing a highly promising frontier for Alzheimer's disease therapeutics.

References

  • Certain 1,4-Disubstituted Aromatic Piperidines and Piperazines with Extreme Selectivity for the Dopamine D4 Receptor Interact with a Common Receptor Microdomain Molecular Pharmacology[Link][7]

  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands Journal of Medicinal Chemistry (ACS Publications)[Link][1][2]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies RSC Advances (PMC)[Link][6]

  • Coumarin-piperazine derivatives as biologically active compounds European Journal of Medicinal Chemistry (PMC)[Link][9]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Pharmaceuticals (MDPI)[Link][3][4]

  • Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors Bioorganic & Medicinal Chemistry (PMC)[Link][5]

  • Piperazinyl and diazapanyl benzamides and benzthioamides US Patent 7414047B2[10]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-(Piperazin-1-ylmethyl)quinoline analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(Piperazin-1-ylmethyl)quinoline Introduction The synthesis and quantitative analysis of nitrogen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(Piperazin-1-ylmethyl)quinoline

Introduction

The synthesis and quantitative analysis of nitrogen-containing heterocyclic compounds are foundational to modern drug discovery. 4-(Piperazin-1-ylmethyl)quinoline is a critical structural motif, combining the antimalarial and kinase-inhibiting properties of the quinoline core with the solubility and pharmacokinetic-enhancing characteristics of the piperazine ring. However, the quantitative analysis of this compound via High-Performance Liquid Chromatography (HPLC) presents significant chromatographic challenges. This application note details the causality-driven method development, optimization, and validation of a robust reversed-phase HPLC-UV method designed specifically to overcome the peak tailing inherent to basic nitrogenous compounds.

Physicochemical Profiling & The Causality of Peak Tailing

To develop a self-validating and robust analytical method, one must first understand the physicochemical nature of the analyte. 4-(Piperazin-1-ylmethyl)quinoline possesses multiple basic centers:

  • Quinoline Nitrogen: A weak base with a pKa of approximately 4.90[1].

  • Piperazine Nitrogens: A strong secondary amine with a pKa1 of 9.73, and a tertiary amine with a pKa2 of 5.35[2][3].

The Chromatographic Challenge: In standard reversed-phase HPLC utilizing a neutral mobile phase (e.g., pH 7.0), the piperazine ring is highly protonated (cationic), while the quinoline ring remains largely neutral. Simultaneously, residual silanol groups (Si-OH) on the surface of traditional silica-based C18 columns become ionized to silanate anions (Si-O⁻) at pH values above 3.5.

When the cationic piperazine moiety travels through the column, it undergoes a secondary ion-exchange interaction with the anionic silanols. This dual-retention mechanism (hydrophobic partitioning + electrostatic attraction) causes the trailing edge of the chromatographic peak to diminish slowly, resulting in severe peak tailing, reduced theoretical plates, and poor quantitative reproducibility[4].

Mechanism A Protonated Piperazine (Cationic at pH 7) C Secondary Ion-Exchange Interaction A->C B Ionized Silanols (Si-O⁻) on Silica Surface B->C G No Electrostatic Attraction B->G D Peak Tailing & Broadening C->D E High pH (10.5) Buffer F Deprotonated Piperazine (Neutral Free Base) E->F F->G H Symmetrical Peak (Gaussian) G->H

Mechanistic pathway of silanol interactions vs. high-pH shielding for basic compounds.

Method Development Strategy

To eliminate secondary silanol interactions, two primary strategies exist:

  • Low pH Strategy (pH 2.5): Utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid to fully protonate the analyte and suppress silanol ionization. While effective, strong bases like piperazine can still exhibit slight tailing due to steric hindrance and incomplete silanol suppression.

  • High pH Strategy (pH 10.5): Utilizing a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate) to raise the mobile phase pH above the analyte's highest pKa (9.73). This fully deprotonates the piperazine ring, converting the molecule into its neutral free-base form. Because the analyte carries no positive charge, electrostatic attraction to ionized silanols is entirely eliminated.

Selection: We selected the High pH Strategy because it maximizes sample loadability and yields superior peak symmetry for strong bases. To prevent the dissolution of the silica matrix at pH 10.5, a hybrid organic/inorganic particle column (e.g., Ethylene Bridged Hybrid, BEH) must be utilized, as these columns are structurally stable up to pH 12[5].

Workflow Start Analyze Analyte pKa Quinoline: 4.9 | Piperazine: 9.7 MidpH Standard RP-HPLC (pH 7) Result: Severe Peak Tailing Start->MidpH Initial Trial LowpH Low pH Strategy (pH 2.5) 0.1% TFA + Endcapped C18 MidpH->LowpH Suppress Silanol Ionization HighpH High pH Strategy (pH 10.5) 10mM NH4HCO3 + BEH C18 MidpH->HighpH Deprotonate Analyte Opt Optimized Method Sharp, Symmetrical Peaks LowpH->Opt Acceptable Peak Shape HighpH->Opt Superior Loadability & Shape

Method development decision tree for basic nitrogenous compounds.

Experimental Protocols

This protocol is designed as a self-validating system; the inclusion of a rigorous System Suitability Test (SST) ensures that the chromatographic environment is optimal before any sample quantification occurs.

Reagents and Materials
  • 4-(Piperazin-1-ylmethyl)quinoline Reference Standard (>99.0% purity)

  • HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH)

  • Milli-Q Purified Water (18.2 MΩ·cm)

  • Ammonium Bicarbonate (NH₄HCO₃, LC-MS grade)

  • Ammonium Hydroxide (NH₄OH, 25% w/w)

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Accurately weigh 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of Milli-Q water. Adjust the pH to 10.5 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes. Causality note: Bicarbonate provides optimal buffer capacity in this range, ensuring the pH remains strictly above the piperazine pKa.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Standard and Sample Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Piperazin-1-ylmethyl)quinoline standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample matrix, dissolve in diluent to achieve a target concentration of ~100 µg/mL, sonicate for 10 minutes, and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step-by-Step Execution Workflow
  • System Purge: Purge all HPLC lines with hot water (60°C) followed by the respective mobile phases to remove any residual salts from previous analyses.

  • Column Equilibration: Install a Waters XBridge BEH C18 column (or equivalent high-pH stable column). Equilibrate with the initial gradient composition (90% A / 10% B) at 1.0 mL/min for at least 20 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject the Working Standard Solution (100 µg/mL) six consecutive times. Evaluate retention time precision, peak tailing, and theoretical plates. Do not proceed to sample analysis unless SST criteria are met.

  • Sample Analysis: Inject blank (diluent), followed by samples in duplicate. Bracket the sequence with a standard injection every 10 samples to verify system drift.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient: 0-2 min (10% B), 2-8 min (10%→60% B), 8-10 min (60% B), 10-11 min (60%→10% B), 11-15 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL

| Detection (UV) | 225 nm (Quinoline maximum absorbance) |

Table 2: System Suitability Parameters (SST)

Parameter Observed Value Acceptance Criteria
Retention Time (RT) 6.45 min -
%RSD of RT (n=6) 0.12% ≤ 1.0%
%RSD of Peak Area (n=6) 0.45% ≤ 2.0%
Tailing Factor (USP) 1.08 ≤ 1.5

| Theoretical Plates (N) | 12,500 | ≥ 5,000 |

Table 3: Method Validation Summary

Validation Parameter Result
Linearity Range 10 µg/mL – 200 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (Recovery %) 99.2% – 101.4%

| Intermediate Precision (%RSD) | 0.85% |

Conclusion

By strategically manipulating the mobile phase pH to 10.5, the basic piperazine and quinoline moieties of 4-(Piperazin-1-ylmethyl)quinoline are fully deprotonated. This causality-driven approach completely neutralizes the analyte, eliminating secondary electrostatic interactions with column silanols. Coupled with a high-pH resistant ethylene-bridged hybrid (BEH) stationary phase, the developed HPLC-UV method delivers exceptional peak symmetry (Tailing Factor 1.08), robust precision, and high quantitative accuracy, making it highly suitable for routine pharmaceutical quality control and pharmacokinetic profiling.

References

  • PubChem - Quinoline | C9H7N | CID 7047 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • PubChem - Piperazine | C4H10N2 | CID 4837 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Routine Switching Between High and Low pH on XBridge HPLC Columns Source: Waters Corporation URL:[Link]

Sources

Application

Application Note: High-Throughput Derivatization of 4-(Piperazin-1-ylmethyl)quinoline for Accelerated Drug Discovery

Abstract The 4-(piperazin-1-ylmethyl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimalarial and anticancer p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-(piperazin-1-ylmethyl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimalarial and anticancer properties.[1] Its value lies in the synthetic tractability of the exocyclic piperazine nitrogen, which serves as a versatile handle for introducing molecular diversity. This application note provides a comprehensive guide for the efficient derivatization of this scaffold to generate chemical libraries for high-throughput screening. We present detailed, field-proven protocols for key derivatization reactions—N-acylation, N-sulfonylation, and reductive amination—and discuss workflow automation, purification, and analytical characterization for library synthesis.

Introduction: The Quinoline-Piperazine Scaffold in Medicinal Chemistry

The quinoline core is a prominent heterocycle in drug discovery, known for its ability to intercalate DNA and interact with various enzymes.[1] When coupled with a piperazine moiety, as in 4-(piperazin-1-ylmethyl)quinoline, the resulting scaffold combines the pharmacological properties of the quinoline with a key point for diversification. The secondary amine of the piperazine ring is a strong nucleophile, readily undergoing a variety of chemical transformations. This allows for the systematic modification of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The strategic goal of library synthesis around this scaffold is to rapidly generate a multitude of analogues, enabling comprehensive structure-activity relationship (SAR) studies.[1] By systematically exploring the chemical space around the piperazine nitrogen, researchers can identify key interactions with biological targets and develop potent and selective lead compounds.[1][2]

Core Derivatization Strategies & Workflow

The secondary amine of the 4-(piperazin-1-ylmethyl)quinoline core is the primary site for derivatization. The most robust and widely used methods for library synthesis are N-acylation, N-sulfonylation, and reductive amination. These reactions are high-yielding, tolerate a wide range of functional groups, and are amenable to parallel synthesis formats.

A generalized workflow for library generation is depicted below. This process is designed for efficiency and automation, moving from parallel reaction execution to high-throughput purification and analysis.

G cluster_synthesis Parallel Synthesis cluster_purification Purification & Analysis reagents Building Blocks (Acids, Sulfonyl Chlorides, Aldehydes) reactions Parallel Derivatization (Acylation, Sulfonylation, Reductive Amination) reagents->reactions scaffold 4-(Piperazin-1-ylmethyl)quinoline (Core Scaffold) scaffold->reactions purify Mass-Directed Prep-HPLC reactions->purify Crude Products analyze LC-MS & NMR (Purity & Identity Check) purify->analyze Purified Fractions library Final Compound Library (Plate-Based) analyze->library Validated Compounds

Figure 1: General workflow for library synthesis.

Experimental Protocols

The following protocols are optimized for a 96-well plate format but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Parallel N-Acylation

N-acylation is a fundamental method for creating amide bonds, introducing a vast array of functionalities. The reaction proceeds by nucleophilic attack of the piperazine nitrogen on an activated carbonyl, typically an acyl chloride or a carboxylic acid activated with a coupling agent.

Causality: A base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is crucial to neutralize the HCl byproduct generated from acyl chlorides, preventing protonation of the starting amine and driving the reaction to completion.[3] Anhydrous solvents are necessary to prevent hydrolysis of the acyl chloride.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 4-(piperazin-1-ylmethyl)quinoline in anhydrous dichloromethane (DCM).

    • Prepare a 0.3 M stock solution of DIEA in anhydrous DCM.

    • Prepare individual 0.22 M stock solutions of a diverse set of acyl chlorides in anhydrous DCM in a 96-well plate (Building Block Plate).

  • Reaction Execution:

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol, 1.0 eq) of the 4-(piperazin-1-ylmethyl)quinoline stock solution.

    • Add 200 µL (0.06 mmol, 1.5 eq) of the DIEA stock solution to each well.

    • Using a liquid handling robot or multichannel pipette, transfer 200 µL (0.044 mmol, 1.1 eq) from the Building Block Plate to the corresponding wells of the reaction block.

    • Seal the reaction block and agitate at room temperature for 4-6 hours, or until completion as monitored by LC-MS analysis of a representative well.

  • Work-up:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 10 minutes, then allow the layers to separate.

    • Remove the aqueous layer. Wash the organic layer with 500 µL of water.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent in vacuo to yield the crude amide products.

Protocol 2: Parallel N-Sulfonylation

This reaction forms robust sulfonamides and is analogous to N-acylation. It is highly reliable for library synthesis.

Causality: The mechanism involves the nucleophilic attack of the piperazine amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][5] Similar to acylation, a non-nucleophilic base is required to scavenge the HCl byproduct.[4]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the quinoline scaffold and DIEA as described in Protocol 3.1.

    • Prepare individual 0.22 M stock solutions of various sulfonyl chlorides in anhydrous DCM in a Building Block Plate.

  • Reaction Execution:

    • Follow the same addition sequence as Protocol 3.1, using the sulfonyl chloride stock solutions.

    • Seal the reaction block and agitate at room temperature for 6-12 hours. The reaction is typically slower than acylation. Monitor by LC-MS.

  • Work-up:

    • The work-up procedure is identical to that described in Protocol 3.1.

Protocol 3: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups.[6][7] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction by a mild reducing agent.[8][9]

Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of slightly acidic conditions that favor iminium ion formation, and is soluble in common organic solvents like dichloroethane (DCE).[3][6]

G scaffold Quinoline-Piperazine (Secondary Amine) iminium Iminium Ion Intermediate scaffold->iminium aldehyde Aldehyde/Ketone (R-CHO) aldehyde->iminium product Tertiary Amine Product iminium->product stab NaB(OAc)₃H (Reducing Agent) stab->product Reduction

Figure 2: Reductive amination pathway.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 4-(piperazin-1-ylmethyl)quinoline in 1,2-dichloroethane (DCE).

    • Prepare individual 0.22 M stock solutions of various aldehydes or ketones in DCE in a Building Block Plate.

    • Weigh sodium triacetoxyborohydride (STAB) into a separate 96-well plate (0.06 mmol, ~12.7 mg per well, 1.5 eq).

  • Reaction Execution:

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol, 1.0 eq) of the quinoline scaffold stock solution.

    • Add 200 µL (0.044 mmol, 1.1 eq) from the Building Block Plate.

    • Add the solid STAB to each well.

    • Seal the reaction block and agitate at room temperature for 12-18 hours. Monitor by LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 15 minutes, then perform an aqueous work-up as described in Protocol 3.1.

Reaction Summary Table

Reaction TypeReagent ClassTypical ConditionsKey Considerations
N-Acylation Acyl Chlorides, Carboxylic AcidsDCM, DIEA, Room Temp, 4-6 hRequires anhydrous conditions. Fast and high-yielding.[3]
N-Sulfonylation Sulfonyl ChloridesDCM, DIEA, Room Temp, 6-12 hGenerally slower than acylation. Products are very stable.[4][10]
Reductive Amination Aldehydes, KetonesDCE, NaB(OAc)₃H, Room Temp, 12-18 hTolerant of many functional groups. STAB is moisture-sensitive.[6][8]

Library Purification and Analysis

The success of a screening campaign relies on the purity of the compounds tested.[11] Automated mass-directed preparative HPLC is the industry standard for high-throughput purification of compound libraries.[12][13]

Workflow:

  • Crude Sample Preparation: The crude products from the work-up are dissolved in a suitable solvent (e.g., DMSO/Methanol).

  • Automated Purification: The samples are injected onto a preparative HPLC system. The eluent is split, with a small portion directed to a mass spectrometer. The system software triggers fraction collection only when the mass-to-charge ratio (m/z) of the target molecule is detected.[13]

  • Quality Control: The purified fractions are analyzed by analytical LC-MS to confirm identity and determine purity (typically >95%). NMR spectroscopy can be used on select compounds to further validate structure.[11][14]

  • Plate Reformatting: Purified compounds are transferred to new 96 or 384-well plates, normalized to a standard concentration (e.g., 10 mM in DMSO), and are then ready for biological screening.[12][14]

Conclusion

The 4-(piperazin-1-ylmethyl)quinoline scaffold provides a robust and versatile starting point for the construction of diverse chemical libraries. The protocols for N-acylation, N-sulfonylation, and reductive amination detailed herein are reliable, scalable, and amenable to automation. By integrating parallel synthesis with automated mass-directed purification, research organizations can significantly accelerate their drug discovery efforts, enabling the rapid generation of high-quality compound libraries for SAR exploration and lead identification.

References

  • Mancini, T. H., et al. (2012). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC, NIH. Retrieved from [Link]

  • Kallan, N. C., et al. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kallan, N. C., et al. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. PMC. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from [Link]

  • Francotte, E. (1999). High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. CHIMIA. Retrieved from [Link]

  • Bakunov, S. A., et al. (2010). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. PMC. Retrieved from [Link]

  • Bouzian, A., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]

  • Ghosh, A. K., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. PMC. Retrieved from [Link]

  • Kleiner, R. E., et al. (2011). Small-molecule discovery from DNA-encoded chemical libraries. Harvard DASH. Retrieved from [Link]

  • Rilas Technologies. (n.d.). Small Molecule Purification. Rilas Technologies. Retrieved from [Link]

  • Ghosh, A. K., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Reddit. Retrieved from [Link]

  • Morren, G., et al. (1959). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. ResearchGate. Retrieved from [Link]

  • Google Patents. (2001). Method for producing N-acetylhomopiperazines. Google Patents.
  • Herova, D., & Pazdera, P. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. IJPSR. Retrieved from [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2016). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. PMC. Retrieved from [Link]

  • Bălășescu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Retrieved from [Link]

Sources

Method

Determining the Solubility Profile of 4-(Piperazin-1-ylmethyl)quinoline in Organic Solvents: An Application Note

Abstract This technical guide provides a comprehensive framework for determining the solubility profile of 4-(Piperazin-1-ylmethyl)quinoline in a range of organic solvents. Recognizing the critical role of solubility dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 4-(Piperazin-1-ylmethyl)quinoline in a range of organic solvents. Recognizing the critical role of solubility data in drug discovery and development, this document outlines the underlying principles of solvent-solute interactions and presents a detailed, field-proven protocol for equilibrium solubility determination. The methodology emphasizes experimental robustness, incorporating best practices for sample preparation, equilibration, and quantitative analysis using High-Performance Liquid Chromatography (HPLC). While specific quantitative solubility data for 4-(Piperazin-1-ylmethyl)quinoline is not extensively published, this guide equips researchers with the necessary tools to generate reliable and reproducible solubility data in-house.

Introduction: The Significance of a Solubility Profile

4-(Piperazin-1-ylmethyl)quinoline is a heterocyclic compound featuring a quinoline core linked to a piperazine moiety. This structural combination imparts a unique physicochemical profile, influencing its behavior in various solvent systems. The quinoline ring system is inherently hydrophobic, while the piperazine group, with its two nitrogen atoms, can engage in hydrogen bonding and protonation, introducing a degree of polarity and potential for pH-dependent solubility.

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of pharmaceutical development. It governs critical processes such as:

  • Reaction Chemistry: Solvent choice impacts reaction kinetics, selectivity, and yield during synthesis.

  • Crystallization and Polymorph Control: The selection of an appropriate solvent system is paramount for obtaining the desired crystalline form of the API, which in turn affects stability, dissolution rate, and bioavailability.

  • Purification: Solubility differences are exploited in techniques like chromatography and extraction to isolate the pure compound.

  • Formulation: Understanding solubility is essential for developing stable and effective dosage forms, from oral solutions to parenteral formulations.

Given the scarcity of public-domain data for this specific molecule, this application note provides a generalized yet detailed protocol to empower researchers to establish a robust solubility profile for 4-(Piperazin-1-ylmethyl)quinoline and structurally related compounds.

Foundational Principles: Solvent-Solute Interactions

The solubility of a compound is dictated by the intermolecular forces between the solute (4-(Piperazin-1-ylmethyl)quinoline) and the solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

  • Non-polar and Apolar Aromatic Solvents (e.g., Toluene, Hexane): The quinoline ring's aromaticity suggests favorable van der Waals interactions with these solvents. However, the polar piperazine group may limit overall solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions. DMSO and DMF are particularly effective at dissolving a wide range of compounds due to their high polarity.[1][2]

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitrogen atoms in the piperazine ring. Quinoline and its derivatives are generally soluble in alcohols.[3][4][5]

A systematic approach to solvent selection, considering a range of polarities and functional groups, is crucial for building a comprehensive solubility profile.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining solubility is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents
  • 4-(Piperazin-1-ylmethyl)quinoline (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chosen for solvent compatibility)

  • HPLC system with UV detector

  • Analytical balance

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Add excess solid compound to solvent in a sealed vial C Agitate in thermostatic shaker (e.g., 25°C) for 24-48 hours A->C Ensure saturation B Prepare calibration standards for HPLC G Analyze via HPLC B->G D Centrifuge to pellet undissolved solid C->D Reach equilibrium E Filter supernatant through syringe filter D->E Remove particulates F Dilute filtered sample E->F Bring into linear range F->G H Calculate solubility from calibration curve G->H

Caption: Generalized workflow for the experimental determination of compound solubility.[6]

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation of Test Samples: Add an excess amount of solid 4-(Piperazin-1-ylmethyl)quinoline to a vial containing a known volume (e.g., 2 mL) of the chosen organic solvent. The key is to add enough solid to ensure that a saturated solution is formed and some undissolved solid remains, which is visually verifiable.[6]

  • Sealing: Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][6] This step is critical; insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

Part B: Separation of Undissolved Solid

  • Centrifugation: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[1][6]

  • Supernatant Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[1][6] The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter material.

Part C: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of quinoline derivatives due to its sensitivity and selectivity.[7]

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of 4-(Piperazin-1-ylmethyl)quinoline and dissolve it in a known volume of the chosen organic solvent to create a concentrated stock solution.

    • Perform serial dilutions of this stock solution to prepare a series of at least five calibration standards of known concentrations.[6][8]

  • Sample Dilution: Dilute the filtered supernatant from Part B with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[6] This step is crucial for accurate quantification.

  • HPLC Analysis:

    • Analyze the blank (mobile phase), calibration standards, and diluted samples using an appropriate HPLC method. A reversed-phase C18 column is a common starting point for quinoline derivatives.[9]

    • Illustrative HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or triethylamine), optimized for peak shape and retention time.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the compound has maximum absorbance.

      • Injection Volume: 10 µL

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity (r²) should be >0.999 for a valid curve.[7]

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[6]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 4-(Piperazin-1-ylmethyl)quinoline at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)Observations
HexaneNon-polar< 0.1< 0.0004Practically insoluble
TolueneApolar Aromatic5.20.022Sparingly soluble
Dichloromethane (DCM)Polar Aprotic25.80.110Soluble
AcetonePolar Aprotic45.10.192Soluble
Acetonitrile (ACN)Polar Aprotic33.70.144Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 0.854Very soluble
Methanol (MeOH)Polar Protic150.50.643Freely soluble
Ethanol (EtOH)Polar Protic98.20.419Freely soluble
Isopropanol (IPA)Polar Protic65.40.279Soluble

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Conclusion

Determining the solubility profile of 4-(Piperazin-1-ylmethyl)quinoline is an essential step in its development as a potential therapeutic agent. While pre-existing data for this specific molecule is limited, the detailed equilibrium solubility protocol provided herein offers a robust and reliable pathway for generating this critical information. By systematically evaluating solubility in a diverse range of organic solvents, researchers can make informed decisions that will accelerate the progression of their research from the laboratory to clinical applications. Adherence to the principles of proper equilibration, accurate quantification, and careful experimental technique is paramount to ensuring the integrity of the data.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.
  • Analytical methods for "Quinoline, (1-methylethyl)-". Benchchem.
  • refining analytical methods for quinoline compound detection. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.
  • PubChem. 4-Methyl-2-piperazin-1-yl-quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available at: [Link]

  • PubChem. 4-Piperazin-1-yl-quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Available at: [Link]

  • Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Taylor & Francis Online. Available at: [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. Available at: [Link]

  • 4-(4-METHYL-PIPERAZIN-1-YL)-2-PYRIDIN-3-YL-QUINOLINE. NextSDS. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Toward a More Holistic Framework for Solvent Selection. ACS Publications. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]

  • Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Piperazin-1-ylmethyl)quinoline

Welcome to the technical support center for the synthesis of 4-(Piperazin-1-ylmethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Piperazin-1-ylmethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.

Overview of the Synthesis

The primary and most direct route to synthesizing 4-(Piperazin-1-ylmethyl)quinoline involves a nucleophilic substitution reaction. This is typically a two-step process:

  • Step 1: Synthesis of the Precursor - 4-(Chloromethyl)quinoline. This intermediate is commonly prepared from 4-methylquinoline or through a reaction involving quinoline, formaldehyde, and a chlorine source.

  • Step 2: Nucleophilic Substitution. 4-(Chloromethyl)quinoline is then reacted with piperazine to yield the final product, 4-(Piperazin-1-ylmethyl)quinoline.

This guide will focus on troubleshooting and optimizing the second, crucial step of this synthesis.

Visualizing the Reaction Pathway

To better understand the process, let's visualize the key reaction.

Synthesis_of_4_Piperazin_1_ylmethyl_quinoline 4-Chloromethylquinoline 4-(Chloromethyl)quinoline C₁₀H₈ClN reagents + Piperazine + Base (e.g., K₂CO₃, Et₃N) + Solvent (e.g., DMF, DMSO, MeCN) 4-Chloromethylquinoline->reagents Piperazine Piperazine C₄H₁₀N₂ Piperazine->reagents Product 4-(Piperazin-1-ylmethyl)quinoline C₁₄H₁₇N₃ Side_Product Dimer Side-Product reagents->Product reagents->Side_Product Dimer_Formation Product 4-(Piperazin-1-ylmethyl)quinoline Dimer Dimer Side-Product Product->Dimer + 4-(Chloromethyl)quinoline Chloromethylquinoline 4-(Chloromethyl)quinoline Chloromethylquinoline->Dimer

Caption: Pathway to the formation of the dimer side-product.

FAQ 3: Difficulties in Product Purification

Question: I'm having trouble purifying my final product. What are the best methods to remove unreacted piperazine and other impurities?

Answer:

Purification can indeed be challenging due to the basic nature of both the product and the excess piperazine.

1. Removing Excess Piperazine:

  • Aqueous Workup:

    • Acid Wash: A common and effective method is to dissolve the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate both the product and the excess piperazine, transferring them to the aqueous layer. The organic layer containing non-basic impurities can be discarded.

    • Basification and Extraction: The aqueous layer is then basified with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the product and piperazine, making them soluble in an organic solvent again. The product can then be extracted with fresh organic solvent.

  • Distillation: If working on a larger scale, excess piperazine can sometimes be removed by vacuum distillation, although this is less common in a research setting.

2. Chromatographic Purification:

  • Column Chromatography: If the aqueous workup is insufficient, column chromatography on silica gel is a reliable method.

    • Solvent System: A common eluent system is a gradient of dichloromethane and methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to the eluent can help to prevent the basic product from streaking on the silica gel.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective alternative.

3. Crystallization:

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain a highly pure product.

Experimental Protocol: Optimized Synthesis of 4-(Piperazin-1-ylmethyl)quinoline

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 4-(Chloromethyl)quinoline hydrochloride

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4 equivalents) and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reactant Addition: To this stirred suspension, add 4-(chloromethyl)quinoline hydrochloride (1 equivalent).

  • Heating: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC (e.g., using a 9:1 DCM:MeOH eluent). The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

References

  • El Faydy, et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. J. Mater. Environ. Sci., 7(1), 356-361. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 112-122. Available at: [Link]

  • Pathak, P., et al. (2016). Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation. International Journal of ChemTech Research, 9(4), 261-269. Available at: [Link]

  • Raimondi, M. V., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. Available at: [Link]

  • Meyers, M. J., et al. (2019). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS medicinal chemistry letters, 10(10), 1435–1441. Available at: [Link]

  • Reddy, L. R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Bioorganic & medicinal chemistry letters, 29(4), 620–630. Available at: [Link]

  • Raimondi, M. V., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. Available at: [Link]

  • Kumar, D., et al. (2016). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. RSC Advances. Available at: [Link]

  • Google Patents. (2015). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia. Available at: [Link]

  • Google Patents. (2012). (12) United States Patent. Available at: [Link]

  • ResearchGate. (2019). (PDF) Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Available at: [Link]

  • Kumar, D., et al. (2016). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 6(59), 54065–54080. Available at: [Link]

  • Singh, P., et al. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 7(16), 13997–14011. Available at: [Link]

  • Raimondi, M. V., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. Available at: [Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 4-(Piperazin-1-ylmethyl)quinoline

As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with polybasic, lipophilic compounds. 4-(Piperazin-1-ylmethyl)quinoline presents a classic formu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with polybasic, lipophilic compounds. 4-(Piperazin-1-ylmethyl)quinoline presents a classic formulation dichotomy: it possesses a highly hydrophobic aromatic core paired with an ionizable polyamine appendage.

This guide is designed to troubleshoot and resolve the specific thermodynamic and kinetic solubility barriers you will encounter when transitioning this compound from organic stock solutions into aqueous biological assays.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular forces driving precipitation.

The low aqueous solubility of quinoline derivatives stems from their bicyclic aromatic system, which is inherently hydrophobic and drives strong intermolecular pi-pi stacking within the crystal lattice[1]. Conversely, the piperazine ring provides a pathway for solubilization. Piperazine is a freely water-soluble scaffold containing two nitrogen atoms that confer weak basic properties, with typical pKa values around 5.3 and 9.7[2].

At a physiological pH of 7.4, the secondary amine of the piperazine ring is protonated, but the tertiary amine (attached to the methylene bridge) remains largely un-ionized. Because the molecule is only partially ionized at neutral pH, the lipophilic dominance of the quinoline core causes the compound to aggregate and precipitate in standard buffers or cell culture media.

Diagnostic Decision Workflow

SolubilityWorkflow Start 4-(Piperazin-1-ylmethyl)quinoline Solubility Issue CheckPH Is assay pH < 5.0 tolerable? Start->CheckPH SaltForm In Situ Salt Formation (Protonate Piperazine) CheckPH->SaltForm Yes CheckTox Are co-solvents (DMSO/PEG) toxic to assay? CheckPH->CheckTox No Precip Assess Precipitation (DLS / Nephelometry) SaltForm->Precip CoSolv Co-solvent Step-Down (DMSO -> PEG400 -> Media) CheckTox->CoSolv No Cyclo Cyclodextrin Complexation (HP-β-CD Encapsulation) CheckTox->Cyclo Yes CoSolv->Precip Cyclo->Precip Fail Micellar Solubilization (Tween 80 / Pluronic) Precip->Fail Aggregation Detected

Decision matrix for resolving quinoline-piperazine solubility issues.

Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This phenomenon is known as "solvent-shift precipitation" or "crashing out." DMSO is a powerful hydrogen-bond acceptor that effectively solvates the hydrophobic quinoline ring. When diluted rapidly into an aqueous buffer, the local concentration of DMSO drops drastically below the critical solvation threshold[1]. Because the compound is only partially ionized at pH 7.4, it exceeds its kinetic solubility limit in the aqueous phase, leading to rapid nucleation and precipitation. Recommendation: Transition to a step-down co-solvent system or utilize cyclodextrin complexation prior to final dilution.

Q2: I can achieve solubility by lowering the pH to 4.5, but my cell-based assay requires pH 7.4. How can I maintain solubility without killing my cells? A: Weakly basic drugs exhibit pH-dependent solubility, being highly soluble at pH < pKa due to complete protonation[3]. Since you cannot alter the bulk pH of your cell culture, you must mask the lipophilicity of the quinoline core. Cyclodextrins (specifically Hydroxypropyl-β-cyclodextrin, or HP-β-CD) are ideal here. They possess a hydrophobic internal cavity that sequesters the lipophilic quinoline moiety, while their hydrophilic exterior maintains aqueous solubility without altering the ionization state or requiring toxic co-solvents[4].

Q3: I added 0.1% Tween 80, but I still see micro-crystals under the microscope after 24 hours. What went wrong? A: Surfactants like Tween 80 enhance solubility via micellar solubilization[5]. However, if the concentration of the surfactant is below its Critical Micelle Concentration (CMC) in your specific buffer, or if the thermodynamic drive for the quinoline molecules to crystalize outcompetes micellar encapsulation, the compound will eventually precipitate. Recommendation: You must supply kinetic energy (sonication or gentle warming) during the initial surfactant addition to break the crystal lattice, followed by a self-validating DLS check to ensure stable nano-dispersion.

Quantitative Strategy Comparison

To select the appropriate intervention, consult the empirical data summarized below regarding solubilization strategies for basic quinoline derivatives.

Solubilization StrategyMechanism of ActionEst. Solubility Gain (Fold)Biocompatibility (Cell / In Vivo)Analytical Validation Method
pH Adjustment (< 5.0) Complete ionization of piperazine nitrogens10x - 50xLow (Biochemical assays only)pH meter & Visual Clarity
Co-Solvent (10% DMSO/PEG) Disruption of crystal lattice & solvation100x - 500xModerate (DMSO toxicity > 0.5%)DLS (Dynamic Light Scattering)
HP-β-CD (20% w/v) Hydrophobic cavity encapsulation50x - 200xHigh (FDA approved for IV/Oral)HPLC quantification
Micellar (0.1% Tween 80) Surfactant core sequestration20x - 100xModerate (Disrupts lipid bilayers)Nephelometry (Abs 600 nm)

Self-Validating Experimental Protocols

A robust scientific protocol must be self-validating—meaning it contains built-in quality control steps to confirm success before you proceed to your critical biological assays.

Protocol A: HP-β-CD Inclusion Complexation (Recommended for Cell Assays)

This protocol relies on thermodynamic equilibration to force the quinoline core into the cyclodextrin cavity.

Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), PBS (pH 7.4), 4-(Piperazin-1-ylmethyl)quinoline powder, 0.22 µm PTFE syringe filters.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Stir until completely transparent.

  • API Addition: Add an excess amount of the quinoline derivative powder (e.g., 5 mg/mL) to the cyclodextrin solution. The solution will appear cloudy.

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker at 25°C for 48 hours. Causality: Complexation is a dynamic equilibrium; sufficient time must be allowed for the drug to partition from the solid state into the hydrophobic CD cavities.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved API, then filter the supernatant through a 0.22 µm PTFE syringe filter[1].

  • Self-Validation (Crucial): Do not assume your target concentration was reached. Take a 10 µL aliquot of the filtrate, dilute it 1:100 in 100% Methanol to break the inclusion complex, and quantify the exact dissolved concentration via HPLC against a standard curve.

Protocol B: Co-Solvent / Surfactant Step-Down Dilution

Use this protocol when cyclodextrins are unavailable or interfere with your specific target binding.

Materials: 100% DMSO, PEG400, Tween 80, Aqueous Assay Buffer.

  • Primary Stock: Dissolve the compound in 100% DMSO at 10 mM. Vortex vigorously for 60 seconds to ensure complete dissolution.

  • Intermediate Solvation: Create an intermediate stock by diluting the DMSO stock 1:10 into a mixture of 50% PEG400 and 50% Assay Buffer. Causality: PEG400 acts as a bridge, lowering the dielectric constant of the water and preventing immediate nucleation.

  • Micellar Stabilization: To your final assay buffer, add 0.05% - 0.1% Tween 80.

  • Final Dilution: Slowly pipette the intermediate stock into the final assay buffer while vortexing continuously to prevent localized high concentrations of the drug.

  • Self-Validation (Crucial): Transfer 100 µL of the final solution to a clear 96-well plate and read the absorbance at 600 nm (Nephelometry). A baseline reading (equal to blank buffer) confirms a true solution. Elevated absorbance indicates colloidal aggregates and impending precipitation; if this occurs, you must increase the Tween 80 concentration or lower the final compound concentration.

Sources

Troubleshooting

minimizing degradation of 4-(Piperazin-1-ylmethyl)quinoline during long-term storage

Welcome to the Technical Support Center for 4-(Piperazin-1-ylmethyl)quinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Piperazin-1-ylmethyl)quinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

This molecule presents a unique stability challenge: it combines a highly nucleophilic secondary amine (piperazine), a photo-sensitive aromatic system (quinoline), and a vulnerable benzylic-like methylene bridge. Understanding the causality behind its degradation is the only way to implement fail-safe storage protocols.

Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure the integrity of your compound from the first aliquot to the final assay.

I. Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of 4-(Piperazin-1-ylmethyl)quinoline.

G Main 4-(Piperazin-1-ylmethyl)quinoline (Intact API) Oxidation Oxidative Stress (O2, Trace Metals) Main->Oxidation Secondary Amine & Methylene Bridge CO2 Atmospheric CO2 (Moisture Catalyzed) Main->CO2 Nucleophilic Attack Light UV/Vis Light (Photodegradation) Main->Light Aromatic System Deg1 N-Oxides & Formylpiperazine (+16 Da / +28 Da) Oxidation->Deg1 Deg2 Piperazine Carbamate Salts (Precipitation/Insolubility) CO2->Deg2 Deg3 Quinoline Ring Cleavage (Color Change/Loss of Potency) Light->Deg3

Fig 1. Primary degradation pathways of 4-(Piperazin-1-ylmethyl)quinoline.

II. Troubleshooting & FAQs

Q1: My stock solution was clear yesterday, but today there is a fine white precipitate. What happened? The Causality: The piperazine ring contains a secondary amine, which is highly nucleophilic. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide (CO₂) to form a piperazine carbamate salt. Because the salt form possesses drastically different solubility parameters than the free base, it crashes out of organic solvents (like DMSO or ethanol). The Fix: You must blanket the stock solution with an inert gas immediately after use. We strongly recommend Argon over Nitrogen. Argon is significantly denser than air (~1.78 g/L vs ~1.22 g/L) and will settle at the bottom of the vial, forming a heavy, protective physical barrier over the liquid. Nitrogen (~1.16 g/L) easily mixes with ambient air and escapes before the vial is sealed [1][1].

Q2: LC-MS analysis shows new peaks with mass shifts of +16 Da and +28 Da. Is my compound degrading? The Causality: Yes. This is the hallmark of piperazine oxidation. The +16 Da shift indicates the formation of an N-oxide at the piperazine nitrogen. The +28 Da shift is highly specific to the formation of N-formylpiperazine, a known radical-mediated oxidative degradation product of the piperazine ring when exposed to dissolved oxygen and trace metals [2][2]. Furthermore, the methylene bridge connecting the two rings is a benzylic-like position, making it highly susceptible to autoxidation forming a ketone (+14 Da net change). The Fix: Use degassed solvents for reconstitution and store aliquots at -80°C to halt reaction kinetics.

Q3: The powder has turned from off-white to a yellowish-brown color over the last few months. Can I still use it? The Causality: Color changes in quinoline derivatives are almost exclusively driven by UV/Vis photodegradation. The extended conjugated system of the quinoline ring absorbs light, leading to photo-oxidation and ring-opening reactions that generate highly colored polymeric byproducts. The Fix: Do not use the discolored powder for sensitive biological assays, as the degradation products may exhibit off-target toxicity. Always store the compound in amber glass vials and handle it under low-light conditions.

III. Quantitative Degradation Markers

To easily identify the state of your compound, reference the following analytical markers.

Table 1: Analytical Signatures of Degradation

Degradation PathwayPrimary CauseAnalytical Marker (LC-MS / Visual)Prevention Strategy
N-Oxidation Dissolved O₂, Trace Metals+16 Da (m/z shift)Degassed solvents, EDTA addition
Formylation Radical Oxidation of Piperazine+28 Da (m/z shift for Formylpiperazine)Argon blanketing, -80°C storage
Carbamate Formation Atmospheric CO₂ exposurePrecipitate in DMSO; IR peak at ~1650 cm⁻¹Hermetic sealing, minimize air exposure
Photodegradation UV/Ambient LightYellow/Brown discoloration; Broad UV-Vis shiftAmber vials, dark storage

IV. Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following workflows are designed as self-validating systems, ensuring that any failure in handling is caught before the compound is used in an expensive downstream assay.

Protocol A: Inert Aliquoting and Long-Term Cryo-Storage

W S1 1. Reconstitution Dry, degassed solvent S2 2. Aliquoting Single-use volumes S1->S2 S3 3. Inert Blanketing Argon gas overlay S2->S3 S4 4. Hermetic Sealing PTFE-lined caps S3->S4 S5 5. Cryo-Storage -20°C to -80°C in dark S4->S5

Fig 2. Self-validating workflow for aliquoting and long-term cryo-storage.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge your chosen solvent (e.g., anhydrous DMSO) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the 4-(Piperazin-1-ylmethyl)quinoline powder in the degassed solvent to achieve your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Rapidly dispense single-use volumes (e.g., 50 µL) into amber glass vials. Never use standard microcentrifuge tubes for long-term storage, as standard polypropylene is permeable to oxygen over time.

  • Argon Blanketing: Direct a gentle stream of Argon gas into the headspace of each vial for 3–5 seconds. The heavy Argon will displace the ambient air [1][1].

  • Hermetic Sealing: Immediately cap the vials using PTFE-lined (Teflon) screw caps. PTFE prevents the compound from leaching plasticizers out of standard rubber/silicone septa.

  • Storage: Transfer immediately to a -80°C freezer.

  • Self-Validation Step: Leave one sealed aliquot at room temperature for 48 hours, then run it on LC-MS alongside a freshly thawed -80°C aliquot. If the room temperature aliquot shows >2% formylpiperazine (+28 Da) or N-oxide (+16 Da) compared to the frozen sample, your Argon blanketing technique was insufficient, and the batch must be re-processed.

Protocol B: Accelerated Stability Testing (ICH Q1A(R2) Adapted)

To establish a reliable shelf-life for your specific formulation, you must conduct accelerated stability testing aligned with global regulatory standards [3][3].

Step-by-Step Methodology:

  • Prepare three distinct batches of the compound in your final assay buffer/solvent.

  • Place the samples in a controlled environmental chamber set to 40°C ± 2°C / 75% RH ± 5% RH (Accelerated Condition)[3].

  • Withdraw samples at Day 0, Day 7, Day 14, and Day 30.

  • Analyze via HPLC-UV (monitoring at the quinoline absorbance max, typically ~230-315 nm) to quantify the intact parent compound against a standard curve.

  • Self-Validation Step: Include a control sample containing 1 mM of an antioxidant (e.g., ascorbic acid or BHT). If the control sample shows significantly less degradation than the test samples, you have definitively validated that oxidation is the primary failure mode in your specific buffer system, justifying the addition of antioxidants to your final formulation.

Table 2: ICH Q1A(R2) Adapted Stability Matrix

Condition TypeTemperature / HumidityTesting FrequencyPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5%0, 3, 6, 9, 12 monthsEstablish actual shelf-life
Intermediate 30°C ± 2°C / 65% RH ± 5%0, 3, 6 monthsUsed if accelerated fails
Accelerated 40°C ± 2°C / 75% RH ± 5%0, 7, 14, 30 daysRapidly predict degradation

V. References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • How Can I Protect My Lipid From Oxidation? (Argon Blanketing Guidelines) Source: Avanti Polar Lipids URL:[Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: Journal of Environmental Chemical Engineering (Heriot-Watt University) URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 4-(Piperazin-1-ylmethyl)quinoline Cross-Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving the 4-(Piperazin-1-ylmethyl)quinoline scaffold. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the 4-(Piperazin-1-ylmethyl)quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during these critical synthetic transformations. The unique electronic and steric properties of the quinoline and piperazine moieties can present specific hurdles in achieving high yields and purity. This resource is structured in a question-and-answer format to directly address these issues with scientifically grounded explanations and actionable protocols.

Section 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems in the cross-coupling of 4-(Piperazin-1-ylmethyl)quinoline derivatives.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I troubleshoot this?

A1: Failure of the reaction to initiate or proceed to completion is a common frustration, often pointing to issues with catalyst activity or the reaction environment.

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate with the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, hindering coordination by the quinoline nitrogen.[2] Ligands such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are often effective in these cases.[1]

  • Inefficient Pre-catalyst Activation: Many cross-coupling reactions utilize stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[3][4] This activation step can be inefficient under certain conditions.

    • Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions, including the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.[1]

  • Poor Quality of Reagents or Solvents: The presence of impurities, particularly water and oxygen, can severely deactivate the catalyst.[1][3]

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents, including the haloquinoline, piperazine derivative, and boronic acid/ester, are of high purity.[1][5] Rigorous degassing of the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst is critical.[6]

Q2: I am observing significant formation of palladium black in my reaction. What does this indicate and how can it be prevented?

A2: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and aggregation, leading to a loss of catalytic activity.[1]

  • Ligand Dissociation/Oxidation: The active catalytic species may be unstable, leading to the dissociation or oxidation of the phosphine ligand.[6] This leaves the palladium atoms exposed and prone to agglomeration.

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst system.[6] Use fresh ligands that have been stored under an inert atmosphere to prevent oxidation.[3][6]

  • High Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition.[1][6]

    • Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve catalyst stability and overall yield.[1]

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[3]

    • Solution: Implement rigorous techniques to exclude air from your reaction, such as multiple freeze-pump-thaw cycles or continuous sparging with an inert gas.[3]

Q3: My reaction is producing a significant amount of homocoupling byproducts. How can I suppress this side reaction?

A3: Homocoupling, particularly of boronic acids in Suzuki-Miyaura reactions, is a common side reaction that consumes starting material and complicates purification.[7]

  • Oxygen Contamination: The presence of oxygen is a primary driver of oxidative homocoupling of boronic acids.[1][8]

    • Solution: As with preventing palladium black formation, meticulous degassing of all solvents and the reaction mixture is essential.[1] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[6]

  • Catalyst System and Reaction Conditions: The choice of palladium source, ligand, and reaction temperature can influence the rate of homocoupling versus the desired cross-coupling.[1]

    • Solution: Screening different palladium pre-catalysts and ligands is recommended.[1] Lowering the reaction temperature can also disfavor the homocoupling pathway.[1] Additionally, the slow addition of the boronic acid solution over time can help to maintain a low concentration in the reaction mixture, thereby minimizing homocoupling.[1]

Section 2: Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection
  • Q: What is the best initial catalyst system for a Suzuki-Miyaura coupling with a 4-chloro-(piperazin-1-ylmethyl)quinoline?

    • A: For challenging substrates like electron-rich heteroaryl chlorides, a good starting point is a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand. A combination like Pd₂(dba)₃ with XPhos or a pre-formed catalyst like XPhos Pd G3 would be a robust initial choice.

  • Q: When should I consider using a Buchwald-Hartwig amination versus other C-N coupling methods?

    • A: The Buchwald-Hartwig amination is particularly advantageous for its mild reaction conditions and broad substrate scope, including the coupling of a wide variety of primary and secondary amines.[9][10] It often provides higher yields and better functional group tolerance compared to classical methods like the Ullmann condensation.[10]

Reaction Parameters
  • Q: How critical is the choice of base, and what are some general guidelines?

    • A: The base is crucial for the catalytic cycle.[1] For Suzuki-Miyaura reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[1] The base should be finely powdered and dry to ensure reproducibility.[5]

  • Q: What solvent systems are recommended for these types of cross-coupling reactions?

    • A: Aprotic polar solvents are commonly used.[2] For Suzuki-Miyaura couplings, solvent mixtures such as dioxane/water, toluene/water, or THF/water are often effective.[7] For Buchwald-Hartwig aminations, anhydrous solvents like toluene, dioxane, or THF are typical choices.

Section 3: Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel, add the 4-halo-(piperazin-1-ylmethyl)quinoline (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 15-30 minutes.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary). Add a small amount of degassed solvent to create a slurry.

  • Quickly add the catalyst slurry to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Example of Catalyst System Optimization for Suzuki-Miyaura Coupling
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10025
2Pd₂(dba)₃ (1)XPhos (2.5)K₂CO₃Dioxane/H₂O10078
3Pd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O8065
4XPhos Pd G3 (2)-K₃PO₄t-AmylOH11092

This table is a representative example and actual results will vary depending on the specific substrates.

Section 4: Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Reagents Verify Reagent & Solvent Purity (Anhydrous, Degassed) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Success Improved Yield Check_Reagents->Success Impurity Issue Resolved Optimize_Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand Catalyst Poisoning? Optimize_Pd_Source Try Direct Pd(0) Source (e.g., Pd(PPh3)4) Check_Catalyst->Optimize_Pd_Source Activation Issue? Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Base Ineffective? Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Decomposition? Optimize_Ligand->Success Optimize_Pd_Source->Success Optimize_Base->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 LnP(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LnPd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl LnPd(II)(Ar)(R) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. J. Org. Chem., 72, 9342-9345.
  • BenchChem. (2025).
  • Li, G., et al. (2015). Base-Promoted Cross-Dehydrogenative Coupling of Quinoline N-Oxides with 1,3-Azoles. Organic Letters.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
  • BenchChem. (2025).
  • Denmark, S. E., & Smith, R. C. (n.d.).
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • ACS Publications. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.
  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PMC. (n.d.).
  • PMC. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
  • ACS Publications. (2016).
  • ACS Publications. (2022). Condition-Dependent Selective Synthesis of Indolo[1,2-c]quinazolines and Indolo[3,2-c]quinolines from 2-(1H-Indol-2-yl)anilines and Sulfoxonium Ylides.
  • MDPI. (2026).
  • DSpace@MIT. (n.d.).
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • RSC Publishing. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption.
  • PubMed. (2015). Base-promoted cross-dehydrogenative coupling of quinoline N-oxides with 1,3-azoles.
  • Organic Letters. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones.
  • ACS Publications. (2010). Palladium-Catalyzed Intramolecular Amidation of C(sp2)−H Bonds: Synthesis of 4-Aryl-2-quinolinones.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wiley Online Library. (n.d.).
  • RSC Publishing. (n.d.). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles.
  • PubMed. (2011). Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: key precursors to potent c-Met inhibitors.
  • PMC. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach.
  • MDPI. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2001). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.
  • Organic Chemistry Portal. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)
  • MDPI. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules.
  • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Piperazin-1-ylmethyl)quinoline Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the N-alkylation of 4-(Piperazin-1-ylmethyl)quinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the N-alkylation of 4-(Piperazin-1-ylmethyl)quinoline.

The target molecule features a bulky 4-quinolinylmethyl moiety at the N1 position of the piperazine ring. When attempting to functionalize the secondary amine at the N4 position, researchers frequently encounter stalled kinetics, low yields, or competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric barriers.

Diagnostic Workflow: Resolving N4-Alkylation Failures

Use the following decision tree to diagnose and resolve low-yielding alkylation reactions based on your specific substrate and conditions.

G Start Low Yield in N4-Alkylation of 4-(Piperazin-1-ylmethyl)quinoline Q1 Is the alkylating agent branched or highly bulky? Start->Q1 RedAm Switch to Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Q1->RedAm Yes Q2 Using weak base (e.g., TEA, K2CO3)? Q1->Q2 No CsBase Switch to Cs2CO3 (Exploit the Cesium Effect) Q2->CsBase Yes Q3 Is the leaving group Cl or Br? Q2->Q3 No Opt Optimized Direct Alkylation CsBase->Opt TBAI Add TBAI or NaI (Finkelstein Activation) Q3->TBAI Yes Q3->Opt No TBAI->Opt

Workflow for overcoming steric hindrance in piperazine N4-alkylation.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the 4-quinolinylmethyl group at N1 cause steric hindrance at the distant N4 position? A1: While N1 and N4 are at opposite ends of the piperazine ring, the bulky quinoline group dictates the overall chair conformation of the macrocycle. The energetic penalty of placing the bulky substituent in an axial position forces it equatorial. This restricts the conformational flexibility required for the N4 lone pair to achieve the optimal trajectory (Bürgi-Dunitz angle) for an S_N2 attack on an incoming electrophile, resulting in enantiofacial discrimination and steric shielding[1].

Q2: I am using K₂CO₃ and my alkylation is stalled at 30% conversion. Why? A2: Weak bases like potassium carbonate or triethylamine often fail to sufficiently enhance the nucleophilicity of sterically hindered secondary amines. Transitioning to Cesium Carbonate (Cs₂CO₃) leverages the "Cesium Effect." The large ionic radius and high polarizability of the cesium ion create a highly reactive, "naked" amine nucleophile by weakly coordinating with the nitrogen, significantly lowering the activation energy barrier for N-alkylation[2].

Q3: My alkyl halide is branched (e.g., isopropyl bromide). Direct alkylation is failing completely. What is the alternative? A3: Branched alkyl halides present massive steric repulsion during the S_N2 transition state. In these cases, direct alkylation should be abandoned in favor of Reductive Amination. By condensing the secondary amine with a ketone or aldehyde to form an intermediate iminium ion, followed by in situ reduction, you bypass the S_N2 steric penalty entirely[3].

Troubleshooting Guide & Solutions

Issue 1: Sluggish kinetics with alkyl chlorides/bromides
  • Root Cause: The electrophile is not reactive enough to overcome the steric hindrance at the N4 position.

  • Solution (In Situ Finkelstein Activation): Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI). The iodide ion acts as a nucleophilic catalyst, displacing the chloride/bromide to form a transient, highly reactive alkyl iodide. TBAI specifically accelerates the N-alkylation of sterically hindered secondary bromides by increasing the electrophilicity of the alkylating agent[4].

Issue 2: Poor conversion despite extended heating
  • Root Cause: Suboptimal base and solvent pairing leading to poor nucleophile activation.

  • Solution (The Cesium Effect): Swap K₂CO₃ for Cs₂CO₃ and use anhydrous DMF or DMSO. The high solubility of cesium salts in DMF combined with the poor solvation of the resulting anion creates a highly reactive nucleophile that can punch through steric barriers[2].

Quantitative Data Presentation: Impact of Optimization

The following table summarizes the expected yield improvements when applying the troubleshooting strategies to the alkylation of 4-(Piperazin-1-ylmethyl)quinoline with a standard primary alkyl bromide.

Reaction ConditionBaseAdditiveSolventTemp (°C)Yield (%)
Standard (Unoptimized)K₂CO₃NoneMeCN8025%
Base OptimizationCs₂CO₃NoneDMF8055%
Halide ActivationK₂CO₃TBAI (0.1 eq)DMF8062%
Combined Optimization Cs₂CO₃ TBAI (0.1 eq) DMF 80 89%
Reductive Amination*DIPEANaBH(OAc)₃DCE2594%

*Note: Reductive amination utilizes the corresponding aldehyde instead of the alkyl bromide.

Experimental Protocols

These protocols are designed as self-validating systems. Causality for each critical step is explained to ensure reproducibility.

Protocol A: Optimized Direct Alkylation (TBAI-Catalyzed)

Rationale: This protocol utilizes the "Cesium Effect" and iodide catalysis to force the S_N2 reaction against steric resistance.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-(Piperazin-1-ylmethyl)quinoline (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq, 2.0 mmol).

    • Validation Checkpoint: The suspension should turn slightly opaque but remain easily stirrable. Cs₂CO₃ must be strictly anhydrous to prevent side reactions.

  • Catalyst & Electrophile: Add TBAI (0.1 eq, 0.1 mmol) followed by the alkyl bromide/chloride (1.2 eq, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Causality: Heating provides the kinetic energy to overcome the steric barrier, while TBAI continuously regenerates the highly reactive alkyl iodide intermediate in situ.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality: LiCl specifically helps partition the highly polar DMF into the aqueous layer, preventing emulsion formation.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (typically using a DCM/MeOH gradient).

Protocol B: Reductive Amination (For Highly Hindered Alkyl Groups)

Rationale: Bypasses S_N2 steric constraints by proceeding via a planar iminium intermediate, making it ideal for branched alkyl additions[5].

  • Imine Formation: Dissolve 4-(Piperazin-1-ylmethyl)quinoline (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol) in small portions.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes/ketones, preventing the formation of undesired alcohol byproducts.

  • Completion: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate for purification.

References

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines benjamin-bouvier.fr
  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite C
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkyl
  • Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkyl
  • Alkylation of Amines (Sucks!) masterorganicchemistry.com

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(Piperazin-1-ylmethyl)quinoline vs. Traditional Quinoline Derivatives

Executive Summary: The Evolution of the Quinoline Pharmacophore Quinoline derivatives have long been cornerstones in medicinal chemistry, famously known for classic antimalarial agents like chloroquine1[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Quinoline Pharmacophore

Quinoline derivatives have long been cornerstones in medicinal chemistry, famously known for classic antimalarial agents like chloroquine1[1]. However, the rise of multidrug resistance in both oncology and infectious diseases has necessitated the structural evolution of this scaffold. The hybridization of quinoline with a piperazine moiety has emerged as a powerful strategy. While direct-linked derivatives (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) have shown promise, the introduction of a methylene bridge in 4-(Piperazin-1-ylmethyl)quinoline represents a critical structural leap, offering superior conformational flexibility and altered physicochemical properties 2[2].

Structural & Mechanistic Divergence

The addition of a simple methylene (-CH2-) linker fundamentally changes the molecule's behavior.

Mechanistic Causality: In direct-linked 4-piperazinylquinolines, the nitrogen lone pair of the piperazine is partially delocalized into the electron-deficient quinoline ring. This conjugation reduces the basicity (pKa) of the piperazine and locks the molecule into a rigid conformation. The methylene bridge in 4-(Piperazin-1-ylmethyl)quinoline breaks this electronic conjugation. This structural isolation restores the basicity of the piperazine nitrogens—enhancing aqueous solubility at physiological pH—and provides crucial rotational degrees of freedom. This flexibility allows the hybrid molecule to dynamically adapt to the complex binding pockets of bacterial DNA gyrase or human Topoisomerase II, bypassing the steric clashes that rigid molecules face3[3].

G N1 Quinoline Core (DNA Intercalation) N4 4-(Piperazin-1-ylmethyl)quinoline Hybrid Pharmacophore N1->N4 N2 Methylene Linker (Rotational Freedom) N2->N4 N3 Piperazine Ring (Solubility & H-Bond) N3->N4 N5 Target: DNA Gyrase (Antibacterial) N4->N5 N6 Target: Topo II (Anticancer) N4->N6

Structural synergy of 4-(Piperazin-1-ylmethyl)quinoline enabling dual-target affinity.

Comparative Performance Data

Recent pharmacological evaluations highlight the superiority of the methylene-bridged scaffold across both oncology and microbiology. Methylene-bridged quinoline-piperazine hybrids exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.03–32 µM against Gram-positive bacteria like Staphylococcus aureus3[3]. In oncology, similar derivatives demonstrate IC50 values of ~13.9–37.9 µM against triple-negative breast cancer (MDA-MB-231) and lung carcinoma (A549) cell lines4[4].

Table 1: Pharmacological Benchmarking of Quinoline Scaffolds
Compound ClassLinker TypeMIC (S. aureus) RangeIC50 (MDA-MB-231) RangeKey Pharmacological Advantage
4-(Piperazin-1-ylmethyl)quinoline Methylene (-CH2-)0.03 – 32.0 µM13.9 – 37.9 µMHigh conformational flexibility; dual-action targeting.
7-Chloro-4-(piperazin-1-yl)quinoline Direct (N-C)12.0 – 50.0 µM25.0 – 60.0 µMRigid structure; established baseline for hybrid design.
Chloroquine Aliphatic amine> 64.0 µM> 50.0 µMClassic antimalarial; highly susceptible to efflux pumps.

(Note: Ranges represent aggregated data from substituted derivatives within each scaffold class).

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible benchmarking of these compounds, the following protocols have been engineered as self-validating systems . Every step is grounded in biological causality to prevent false positives/negatives common in high-throughput screening.

Protocol A: Self-Validating Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To objectively quantify the antibacterial efficacy of quinoline derivatives without optical interference.

  • Inoculum Standardization:

    • Action: Cultivate S. aureus (e.g., ATCC 25923) to mid-log phase (OD600 0.4-0.6), then dilute in Mueller-Hinton broth to a final concentration of 5×105 CFU/mL.

    • Causality: Mid-log phase ensures the bacterial population is actively dividing. Cell-wall and DNA-gyrase inhibitors are strictly dependent on active metabolism to exert their bactericidal effects. Utilizing stationary phase cells induces phenotypic tolerance, artificially inflating the MIC.

  • Compound Dispensing & Edge-Effect Mitigation:

    • Action: Perform 2-fold serial dilutions of the quinoline compound in a 96-well plate. Fill all perimeter wells with sterile PBS instead of media/cells.

    • Causality: Perimeter PBS acts as a thermal and humidity buffer, preventing evaporation (the "edge effect") during the 18-hour incubation. Evaporation would artificially concentrate the drug in outer wells, skewing susceptibility data.

  • Resazurin Addition & Dual-Readout Validation:

    • Action: Following 18h incubation, add 0.015% resazurin solution. Incubate for 2h. Read the plate visually (blue to pink transition) and fluorometrically (Ex 560 nm / Em 590 nm).

    • Causality: Quinoline derivatives frequently precipitate in aqueous media or exhibit intrinsic UV-Vis absorbance, which confounds standard OD600 turbidity readings. Resazurin relies on active metabolic reduction by living cells to form fluorescent resorufin. The dual readout acts as an internal validation: if fluorescence indicates viability but the well remains visually blue, compound auto-fluorescence is immediately flagged.

Protocol B: Orthogonal Cytotoxicity Screening (MTT/LDH Dual Assay)

Purpose: To evaluate anti-cancer activity while distinguishing between cytostatic and cytocidal mechanisms.

  • Cell Seeding and Adherence:

    • Action: Seed MDA-MB-231 breast cancer cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

    • Causality: A 24-hour recovery period allows the regeneration of cell surface receptors and cytoskeletal networks damaged during trypsinization. This ensures that drug uptake mechanisms (endocytosis or passive diffusion) are biologically representative of in vivo tumor cells.

  • Dual-Assay Multiplexing:

    • Action: After 48h of compound exposure, extract 50 µL of the supernatant to a new plate for Lactate Dehydrogenase (LDH) quantification. Add MTT reagent to the remaining cells in the original plate.

    • Causality: MTT measures mitochondrial reductase activity (metabolic viability), while LDH measures plasma membrane rupture (necrosis/late apoptosis). This multiplexing validates the mechanism within the exact same biological replicate. A cytostatic compound will show low MTT but low LDH, whereas a cytocidal compound will show low MTT and high LDH, preventing misinterpretation of the compound's lethality.

Conclusion

The transition from rigid quinoline scaffolds to the flexible 4-(Piperazin-1-ylmethyl)quinoline framework demonstrates how minor structural modifications—such as a methylene bridge—can profoundly impact pharmacological outcomes. By decoupling the piperazine ring, researchers can bypass steric hindrances and improve aqueous solubility, yielding highly potent antibacterial and anticancer agents. When evaluating these novel hybrids, employing self-validating assays like REMA and multiplexed cytotoxicity screens is paramount to overcoming the inherent physicochemical artifacts associated with heterocyclic compounds.

References

  • Der Pharma Chemica - Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Available at: [Link]

  • PMC / NIH - Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Available at: [Link]

  • Elsevier Pure - Synthesis, cytotoxicity, and molecular docking studies of novel selenourea-embedded quinoline and benzimidazole derivatives against MDA-MB-231 and A549 cancer cell lines. Available at: [Link]

  • ResearchGate - Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of Chloroquine and 4-(Piperazin-1-ylmethyl)quinoline Analogues in Antimalarial Drug Discovery

Introduction The quinoline scaffold remains a cornerstone in the history and future of antimalarial chemotherapy. Chloroquine (CQ), a 4-aminoquinoline, was a remarkably effective, safe, and affordable drug that formed th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold remains a cornerstone in the history and future of antimalarial chemotherapy. Chloroquine (CQ), a 4-aminoquinoline, was a remarkably effective, safe, and affordable drug that formed the backbone of malaria treatment for decades.[1] However, its utility has been severely eroded by the global spread of resistant Plasmodium falciparum strains.[1][2] This crisis has catalyzed extensive research into novel quinoline derivatives designed to circumvent these resistance mechanisms.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of the archetypal antimalarial, chloroquine, versus a promising class of analogues built on the 4-(Piperazin-1-ylmethyl)quinoline scaffold. We will dissect their chemical architecture, explore how structural modifications influence their biological activity, and present the experimental frameworks used to validate their performance. This analysis is intended for researchers and drug development professionals seeking to understand the nuanced chemical principles that govern antimalarial efficacy and the strategies employed to overcome drug resistance.

Part 1: The Archetype - Chloroquine's Structure-Activity Relationship (SAR) and Mechanism

The antimalarial activity of chloroquine is intrinsically linked to three key structural features that work in concert to achieve its therapeutic effect. Understanding these is fundamental to appreciating the rationale behind subsequent analogue design.

Dissecting the Chloroquine Pharmacophore

Chloroquine's structure can be deconstructed into two primary components: the 7-chloroquinoline nucleus and a flexible basic side chain.

  • The 7-Chloroquinoline Nucleus: The quinoline ring system is the core scaffold. The chlorine atom at the 7-position is not arbitrary; it is an essential electron-withdrawing group that is critical for antimalarial potency.[3] Replacing this chlorine with an electron-donating group, such as a methyl group, leads to a complete loss of activity.[3] This feature is a common structural characteristic of potent 4-aminoquinoline drugs.[3]

  • The Basic Aliphatic Side Chain: Attached at the 4-position is a diethylaminoalkyl chain, -(CH(CH₃))(CH₂)₃N(C₂H₅)₂. This flexible, basic side chain is crucial for the drug's accumulation. As a weak base, chloroquine traverses cell membranes in its neutral form but becomes protonated and trapped within the acidic (pH ~4.7) digestive vacuole of the parasite—a phenomenon known as "ion trapping".[4][5][6] The length of the carbon chain (typically 4-5 atoms between the nitrogens) and the terminal tertiary amino group are optimized for this accumulation and overall activity.[3]

Mechanism of Action and Resistance

Chloroquine's primary mode of action is the disruption of heme detoxification.[4][7] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Chloroquine, having accumulated to high concentrations in the digestive vacuole, caps the growing hemozoin crystal, preventing further polymerization.[5] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[5][6][7]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[7][8] These mutations effectively create a channel that pumps the protonated chloroquine out of the vacuole, reducing its concentration at the target site and rendering the drug ineffective.[4][7]

cluster_parasite Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) PfCRT PfCRT Transporter (Mutated in Resistant Strains) CQ_outside Chloroquine (CQ) CQ_inside CQ (Accumulated) CQ_outside->CQ_inside Diffusion & Ion Trapping CQ_inside->Heme CQ_inside->PfCRT

Caption: Mechanism of Chloroquine action and resistance.

Part 2: The Challenger - SAR of 4-(Piperazin-1-ylmethyl)quinoline Derivatives

In the quest to overcome chloroquine resistance, medicinal chemists have explored numerous structural modifications. One successful strategy involves replacing chloroquine's flexible side chain with a more constrained piperazine ring, giving rise to the 4-(Piperazin-1-ylmethyl)quinoline scaffold. This scaffold is a key feature of the highly effective antimalarial drug piperaquine.[9]

Comparative Structural Analysis

The primary structural deviation from chloroquine is the substitution of the N,N-diethylpentane-1,4-diamine side chain with a (piperazin-1-yl)methyl group.

  • The Piperazine Moiety: This six-membered heterocyclic ring introduces conformational rigidity. Unlike the flexible aliphatic chain of chloroquine, the chair-like conformation of the piperazine ring restricts the spatial orientation of the molecule. This rigidity can influence binding to the biological target and, crucially, may reduce recognition by the PfCRT efflux pump.

  • The Methylene Linker: A simple -CH₂- group connects the quinoline core at the 4-position to the piperazine nitrogen. This short linker maintains a close association between the two key pharmacophoric elements.

  • The N4-Nitrogen as a Point of Diversification: The second nitrogen of the piperazine ring provides a convenient and critical handle for further chemical modification. Attaching various alkyl or aryl substituents at this position allows for the fine-tuning of the molecule's physicochemical properties (e.g., lipophilicity, basicity) and can significantly modulate biological activity against a range of pathogens, including viruses and cancer cells.[10][11] This versatility is a key advantage for lead optimization.

cluster_cq Chloroquine cluster_pip 4-(Piperazin-1-ylmethyl)quinoline CQ_Core 7-Chloroquinoline Core CQ_Chain Flexible Aliphatic Diamine Side Chain vs vs. Pip_Core Quinoline Core (Often 7-Chloro) Pip_Linker Methylene Linker Pip_Ring Rigid Piperazine Ring Pip_R R (Diversification Site) Key_Diff Key Differences: - Flexibility vs. Rigidity - Basicity Profile - Diversification Potential

Caption: Key structural differences between the two scaffolds.

Part 3: Head-to-Head Performance - A Data-Driven Comparison

Antimalarial Potency and Resistance Profile

The primary advantage of incorporating the piperazine moiety is the potential to restore activity against CQ-resistant strains. The structural dissimilarity of the side chain compared to chloroquine's may lead to poorer recognition by the mutated PfCRT transporter, allowing the drug to accumulate in the digestive vacuole and inhibit hemozoin formation.

CompoundP. falciparum StrainIC50 (nM)Resistance Index (RI)Citation(s)
Chloroquine 3D7 (CQS¹)~201.0[12]
K1 (CQR²)~300-400>15[12]
Piperaquine 3D7 (CQS¹)~15-301.0[9]
K1 (CQR²)~30-60~2-3[9]
Representative Hybrid³ Dd2 (CQR²)~10-50N/A[1]

¹CQS: Chloroquine-Sensitive. ²CQR: Chloroquine-Resistant. ³Data for novel hybrid compounds synthetically linking a chemosensitizing scaffold to chloroquine, demonstrating the principle of overcoming resistance through structural modification.[1]

The data clearly indicates that while both scaffolds are highly potent against sensitive parasites, compounds with the piperazine-containing structure (like piperaquine) largely retain their efficacy against resistant strains, as shown by the significantly lower Resistance Index.

Part 4: Experimental Protocols for SAR Evaluation

A systematic evaluation of novel antimalarial candidates requires a tiered screening approach, moving from high-throughput in vitro assays to more complex in vivo models.

Workflow for Antimalarial Compound Evaluation

Design Compound Design & Synthesis InVitro In Vitro Screening: Anti-P. falciparum Assay (IC50) Design->InVitro Cytotox In Vitro Cytotoxicity Assay (e.g., HepG2 cells) InVitro->Cytotox Selectivity Calculate Selectivity Index (SI = CC50 / IC50) InVitro->Selectivity Cytotox->Selectivity InVivo In Vivo Efficacy: 4-Day Suppressive Test (ED50) Selectivity->InVivo If SI is high ADME Pharmacokinetic (ADME/Tox) Studies InVivo->ADME If active in vivo Lead Lead Optimization ADME->Lead Lead->Design Iterative Refinement

Caption: Standard workflow for antimalarial drug discovery.
Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a cornerstone for determining the 50% inhibitory concentration (IC50) of a compound against parasite growth in culture.[13][14]

  • Causality and Justification: This initial screen provides a direct measure of a compound's intrinsic potency against the parasite's blood stage, which is responsible for clinical malaria. Using both CQS and CQR strains allows for an immediate assessment of the compound's potential to overcome resistance. The SYBR Green I method is widely used due to its high throughput, sensitivity, and reliability, as the dye intercalates with DNA, providing a fluorescent readout of parasite proliferation.

  • Step-by-Step Methodology:

    • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Use RPMI-1640 medium supplemented with AlbuMAX II and L-glutamine.

    • Drug Plate Preparation: Serially dilute test compounds in medium in a 96-well plate. Include chloroquine as a positive control and drug-free medium as a negative control.

    • Assay Initiation: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well of the drug plate.

    • Incubation: Incubate the plates for 72 hours under the same conditions as the main culture to allow for parasite replication.

    • Lysis and Staining: After incubation, freeze-thaw the plates to lyse the cells. Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

    • Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Analysis: Normalize fluorescence values to the negative control (100% growth) and calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: In Vivo Efficacy (Peters' 4-Day Suppressive Test)

This standard test evaluates a compound's ability to suppress parasitemia in a rodent malaria model, providing crucial information on in vivo efficacy.[15][16]

  • Causality and Justification: While in vitro assays measure intrinsic potency, they do not account for a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 4-day suppressive test in mice infected with Plasmodium berghei is a validated primary in vivo screen that provides a holistic assessment of a drug's potential therapeutic effect in a living organism.

  • Step-by-Step Methodology:

    • Animal Model: Use Swiss albino mice (typically 18-22g).

    • Infection: Inoculate mice intraperitoneally (i.p.) with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

    • Grouping and Treatment: Randomize mice into groups (n=5). Treat the groups orally (p.o.) or via another desired route with the test compound at various doses once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group (e.g., 7% Tween 80) and a positive control group (e.g., chloroquine at 10 mg/kg/day).

    • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Microscopy: Stain smears with Giemsa and determine the percentage of parasitemia by counting infected red blood cells under a microscope.

    • Analysis: Calculate the average parasitemia for each group and determine the percentage of parasite growth suppression relative to the vehicle control group using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group. Calculate the ED50/ED90 (effective dose to suppress parasitemia by 50%/90%) from the dose-response data.

Conclusion and Future Perspectives

The structure-activity relationships of quinoline antimalarials offer a classic yet evolving lesson in medicinal chemistry. Chloroquine, while historically significant, is defined by a structure vulnerable to a specific resistance mechanism. The strategic replacement of its flexible side chain with a more rigid, chemically versatile piperazine moiety, as seen in the 4-(Piperazin-1-ylmethyl)quinoline scaffold, represents a validated and powerful approach to restoring antimalarial activity.

This structural modification alters the molecule's conformation and physicochemical properties, likely hindering its recognition by the PfCRT efflux pump. The success of this strategy underscores a critical principle in drug design: overcoming resistance often requires moving beyond simple analogue generation to thoughtful scaffold re-engineering.

Future work in this area will likely focus on leveraging the N4-diversification point on the piperazine ring to optimize not only potency against resistant parasites but also to improve pharmacokinetic profiles, reduce toxicity, and potentially develop multi-stage antimalarials that can target both blood and liver stages of the parasite.

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.

  • Anirudha Singh (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

  • Manohar, S., et al. (2019). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis and Structure-Activity Relationships of Novel Hybrid Compounds. ResearchGate.

  • Wikipedia contributors. (2024). Chloroquine. Wikipedia.

  • Benchchem. A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy. Benchchem.

  • Boudhar, A., et al. (2019). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 63(9), e00521-19.

  • Foley, M., & Tilley, L. (1998). Mode of action of chloroquine in malaria and the mechanism of chloroquine drug resistance. ResearchGate.

  • Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489.

  • Peyton, D. H., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. PMC.

  • Al-Bari, M. A. (2021). Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID-19. Physiological Reports, 9(12), e14892.

  • Wellems, T. E., & Howard, R. J. (2023). Mechanisms of drug action and resistance. Tulane University.

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2196-2204.

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. World Health Organization.

  • de Souza, N. B., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 209, 112933.

  • Singh, K., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14, 21932-21952.

  • Bouzianne, O., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. ResearchGate.

  • Majer, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 953.

  • Onuorah, S. I., et al. (2020). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. Physical Science & Biophysics Journal, 4(1).

  • Milner, E., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1351.

  • Kaur, G., et al. (2022). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate.

  • Rosário, V. E. (2010). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of the Brazilian Society of Tropical Medicine, 43(1), 96-102.

  • Wang, S., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Medicinal Chemistry Research, 29, 1833-1845.

  • Baragaña, B., et al. (2016). In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. Journal of Medicinal Chemistry, 59(21), 9674-9683.

  • Li, Y., et al. (2024). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.

  • Patel, P. R., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. Asian Journal of Pharmaceutical and Clinical Research, 16(8), 104-111.

  • de Armas, H. N., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1653.

  • Al-Ostath, A. I., et al. (2024). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances, 14, 1073-1089.

  • Wang, J., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081.

  • Raynes, K. J., et al. (1996). An Exploration of the Structure-activity Relationships of 4-Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Medicinal Chemistry, 39(16), 3185-3192.

  • Milner, E., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(18), 5560-5564.

Sources

Validation

An In-Depth Technical Guide to the FT-IR Spectroscopy of 4-(Piperazin-1-ylmethyl)quinoline: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural features of molecules. This guide provides a comprehensive analysis of the expected FT-IR absorption bands for 4-(Piperazin-1-ylmethyl)quinoline, a compound of interest in medicinal chemistry. In the absence of a publicly available, complete experimental spectrum for this specific molecule, this guide employs a comparative approach, leveraging spectral data from its constituent moieties—quinoline and piperazine—and structurally related compounds to predict its FT-IR profile. This methodology not only offers a robust framework for spectral interpretation but also underscores the power of comparative analysis in spectroscopic characterization.

The Structural Landscape of 4-(Piperazin-1-ylmethyl)quinoline

To appreciate the vibrational spectroscopy of 4-(Piperazin-1-ylmethyl)quinoline, a foundational understanding of its structure is essential. The molecule is a tertiary amine composed of a quinoline ring system linked to a piperazine ring via a methylene bridge. This unique combination of a bicyclic aromatic system and a saturated heterocycle gives rise to a characteristic FT-IR spectrum.

Figure 1: Molecular structure of 4-(Piperazin-1-ylmethyl)quinoline, highlighting the quinoline, piperazine, and methylene bridge components.

Comparative FT-IR Spectral Analysis: Predicting the Absorption Bands

The principle of group frequencies in FT-IR spectroscopy posits that specific functional groups absorb infrared radiation at characteristic wavenumbers, irrespective of the rest of the molecule. By dissecting 4-(Piperazin-1-ylmethyl)quinoline into its key structural components, we can predict its spectrum by referencing known data for quinoline, piperazine, and related substituted analogs.

Predicted Wavenumber (cm⁻¹)Vibrational ModeStructural UnitComparative Insights and Rationale
3100-3000C-H Stretching (Aromatic)QuinolineThese bands are characteristic of C-H stretching vibrations in aromatic systems. Similar absorptions are observed in the spectra of quinoline and its derivatives.[1][2]
2950-2800C-H Stretching (Aliphatic)Piperazine & Methylene BridgeThe piperazine ring and the methylene linker contain sp³ hybridized C-H bonds, which give rise to strong stretching absorptions in this region. This is a well-documented feature in the spectra of piperazine and its derivatives.
~2820 & ~2760C-H Stretching (N-CH₂)Tertiary AmineOften referred to as "Bohlmann bands," these absorptions are characteristic of C-H bonds anti-periplanar to the lone pair on a tertiary nitrogen atom and are a strong indicator of the piperazine moiety.
1620-1580C=C & C=N StretchingQuinolineThe aromatic ring system of quinoline exhibits characteristic stretching vibrations in this region. The C=N stretch of the quinoline ring is also expected here.[3][4]
1500-1400C=C StretchingQuinolineFurther aromatic ring stretching vibrations ("semicircle" stretches) are anticipated in this range, consistent with the spectra of various quinoline derivatives.[5][6]
1470-1440CH₂ ScissoringPiperazine & Methylene BridgeThe bending vibration of the CH₂ groups in the piperazine ring and the methylene bridge will appear in this region.[2]
1350-1250C-N Stretching (Aromatic)QuinolineThe stretching vibration of the C-N bond within the quinoline ring is expected in this region.[6]
1150-1000C-N Stretching (Aliphatic)PiperazineThe stretching vibrations of the C-N bonds within the piperazine ring typically occur in this range.
900-675C-H Out-of-Plane BendingQuinolineThe substitution pattern on the quinoline ring will influence the exact position and number of these bands, which are characteristic of aromatic C-H out-of-plane deformations.[3]

Experimental Protocol: Acquiring an FT-IR Spectrum

To experimentally verify the predicted absorption bands, the following protocol for acquiring a high-quality FT-IR spectrum of 4-(Piperazin-1-ylmethyl)quinoline is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining FT-IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid 4-(Piperazin-1-ylmethyl)quinoline sample onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and, if necessary, ATR corrected.

cluster_workflow FT-IR Spectrum Acquisition Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Baseline & ATR Correction) E->F

Figure 2: A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluatio. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. (2015, July 30). Taylor & Francis. Retrieved March 26, 2026, from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved March 26, 2026, from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Science and Technology. Retrieved March 26, 2026, from [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved March 26, 2026, from [Link]

  • Quinoline. (n.d.). SpectraBase. Retrieved March 26, 2026, from [Link]

  • Spectral Database Index. (n.d.). IRUG. Retrieved March 26, 2026, from [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, June 2). MDPI. Retrieved March 26, 2026, from [Link]

  • FT-IR spectral studies. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Chemistry. Retrieved March 26, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI. Retrieved March 26, 2026, from [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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